molecular formula C18H23N3O2S B2484210 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1903863-14-8

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2484210
CAS No.: 1903863-14-8
M. Wt: 345.46
InChI Key: PZYGFAGXYRURQB-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated pyrazole derivatives, nucleophiles such as thiols, amines, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the oxan-4-ylsulfanyl group, phenyl group, and pyrazole ring in a single molecule allows for diverse interactions with biological targets and a wide range of chemical reactions .

Properties

IUPAC Name

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-17(13-20-21(14)15-5-3-2-4-6-15)18(22)19-9-12-24-16-7-10-23-11-8-16/h2-6,13,16H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYGFAGXYRURQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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